molecular formula C8H11NO3 B13039411 2-Carbamoyl-1-cyclohexene-1-carboxylic acid

2-Carbamoyl-1-cyclohexene-1-carboxylic acid

Cat. No.: B13039411
M. Wt: 169.18 g/mol
InChI Key: VWFXHFHEOSNVQR-UHFFFAOYSA-N
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Description

2-Carbamoyl-1-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C8H11NO3. It is characterized by a cyclohexene ring substituted with a carbamoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-1-cyclohexene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with cyanamide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-1-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

2-Carbamoyl-1-cyclohexene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbamoyl-1-cyclohexene-1-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups on the cyclohexene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-carbamoylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H2,(H2,9,10)(H,11,12)

InChI Key

VWFXHFHEOSNVQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)N)C(=O)O

Origin of Product

United States

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